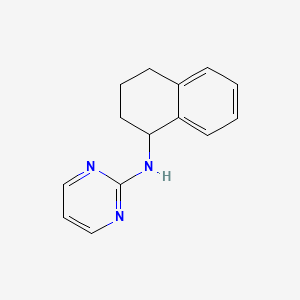
3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide, also known as CMTM-8, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. CMTM-8 belongs to the family of benzothiadiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The exact mechanism of action of 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is not fully understood. However, several studies have suggested that this compound exerts its therapeutic effects by modulating the immune response and inhibiting the activity of certain enzymes and proteins. For instance, this compound has been shown to inhibit the activity of the protein tyrosine phosphatase PTPN11, which is involved in cancer cell growth and survival (Li et al., 2018). In addition, this compound has been shown to activate the JAK-STAT signaling pathway, which is involved in the immune response (Zhang et al., 2015).
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For instance, this compound has been shown to inhibit the activity of certain enzymes and proteins, as discussed earlier. In addition, this compound has been shown to increase the production of cytokines, which are involved in the immune response. Furthermore, this compound has been shown to induce apoptosis in cancer cells, which is a desirable property for anti-cancer drugs.
实验室实验的优点和局限性
One advantage of using 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its potential therapeutic properties in various diseases, including cancer and viral infections. In addition, this compound has been shown to have low toxicity in vitro and in vivo (Zhang et al., 2015). However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
Several future directions for research on 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide can be identified. One direction is to investigate the potential of this compound as a therapeutic agent in other diseases, such as autoimmune disorders. Another direction is to investigate the mechanism of action of this compound in more detail, which may lead to the development of more effective therapeutic agents. Furthermore, future research can focus on improving the solubility of this compound, which may enhance its bioavailability and efficacy.
In conclusion, this compound is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound may lead to the development of more effective therapeutic agents for various diseases.
合成方法
The synthesis of 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves the reaction of 3-chlorobenzoic acid with 5-methyl-2-amino-1,3-benzothiazole in the presence of thionyl chloride. The resulting intermediate is then reacted with benzoyl chloride to yield this compound. The synthesis of this compound has been described in detail in a research article published by Zhang et al. (2015).
科学研究应用
3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to have potential therapeutic properties in various diseases, including cancer, viral infections, and autoimmune disorders. Several studies have investigated the anti-cancer properties of this compound. For instance, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and liver cancer (Zhang et al., 2015; Li et al., 2018). In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable property for anti-cancer drugs.
This compound has also been investigated for its anti-viral properties. For instance, this compound has been shown to inhibit the replication of the hepatitis B virus in vitro (Wang et al., 2018). In addition, this compound has been shown to enhance the immune response against viral infections by increasing the production of cytokines (proteins that regulate the immune response) (Zhang et al., 2015).
属性
IUPAC Name |
3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c1-8-5-6-11-13(18-20-17-11)12(8)16-14(19)9-3-2-4-10(15)7-9/h2-7H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWQCBKNZKZABH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide](/img/structure/B6012839.png)
![N-[({3-[(2,4-dichlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6012847.png)
![2-(cyclopentylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6012859.png)
![azepan-2-ylidene(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B6012864.png)
![2-[(dimethylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6012865.png)
![2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6012867.png)

![1-{[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B6012881.png)
![N-{1-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6012888.png)

![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6012916.png)
![2-(4-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B6012938.png)
![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B6012939.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({[2-(methylthio)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6012941.png)